![molecular formula C14H16N4O3 B2473127 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034399-98-7](/img/structure/B2473127.png)
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of cancer. CPI-455 belongs to the class of isoxazole carboxamide compounds that have been shown to possess potent anti-cancer activity.
Scientific Research Applications
Synthesis and Chemical Properties
Isoxazolopyrimidines and similar compounds are synthesized through various innovative methods, offering insights into chemical reactions and compound stability. For instance, a rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones utilizes microwave irradiation and solid acid catalysis under solvent-free conditions, highlighting a fast and efficient method for producing these compounds with high yields (Davoodnia et al., 2008). This process underlines the significance of exploring alternative synthesis pathways for enhancing chemical reactions and compound synthesis efficiency.
Biological Activity and Therapeutic Potential
Isoxazolopyrimidines have been identified as novel small-molecule correctors of mutant proteins, as demonstrated in studies targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutants. The synthesis and testing of isoxazolopyrimidine analogues reveal low micromolar potency in increasing halide transport in ΔF508-CFTR cells, suggesting therapeutic potential for cystic fibrosis (Yu et al., 2010). This application exemplifies the importance of chemical compounds in developing treatments for genetic disorders.
Anticancer and Anti-inflammatory Properties
Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents introduces a novel series of compounds with potential therapeutic applications. The synthesized compounds exhibit cytotoxic activities against various cancer cell lines, indicating the importance of these compounds in the development of new anticancer therapies (Rahmouni et al., 2016). Furthermore, the exploration of heterocyclic compounds for antibiotic and antibacterial drug synthesis demonstrates the versatility of these compounds in addressing a range of biological targets (Ahmed, 2007).
properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(12-6-9-17-21-12)18-10-2-4-11(5-3-10)20-14-15-7-1-8-16-14/h1,6-11H,2-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWSBDJZPWZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.